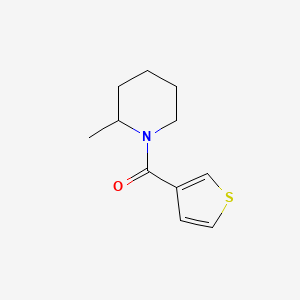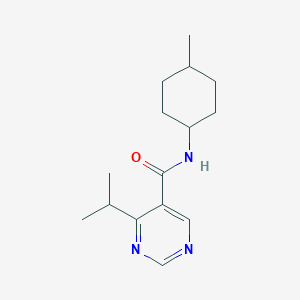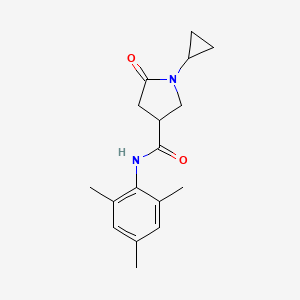
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MPTM has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body.
Mécanisme D'action
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. Activation of these receptors leads to a variety of physiological effects, including pain relief, appetite stimulation, and mood modulation. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be more potent than THC, the primary psychoactive component of cannabis, in activating the CB1 receptor.
Biochemical and Physiological Effects:
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to have a variety of biochemical and physiological effects on the body. Activation of the CB1 receptor by (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone leads to the release of neurotransmitters such as dopamine, which is involved in reward and pleasure pathways in the brain. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has also been found to have analgesic effects, reducing pain sensation in animal models. Additionally, (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to stimulate appetite and increase food intake in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone in scientific research has several advantages. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoids on the endocannabinoid system. Additionally, (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be more potent than THC, the primary psychoactive component of cannabis, in activating the CB1 receptor. However, the use of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise in handling hazardous chemicals.
Orientations Futures
There are several potential future directions for research on (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone. One area of interest is the development of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone analogs with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to better understand the biochemical and physiological effects of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone on the body. Finally, the potential therapeutic applications of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone and other synthetic cannabinoids should be explored, particularly in the areas of pain management and appetite stimulation.
Méthodes De Synthèse
The synthesis of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-methylpiperidine and thiophen-3-ylmethanone in the presence of a catalyst. This reaction results in the formation of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone as a white crystalline solid. The purity of the final product can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been the subject of scientific research due to its potential use as a tool for studying the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This makes (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone a useful tool for studying the effects of cannabinoids on the endocannabinoid system.
Propriétés
IUPAC Name |
(2-methylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-4-2-3-6-12(9)11(13)10-5-7-14-8-10/h5,7-9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLYHSVKNOYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)



![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)


![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)
